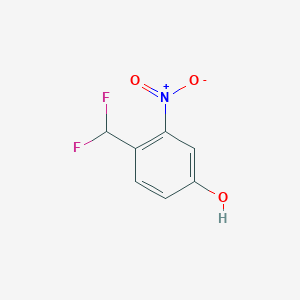
1-(3,5-Dimethylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, the intramolecular amination of organoboronates provides a route to piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. Continuous flow reactions and microwave irradiation are often employed to enhance reaction efficiency and yield . These methods allow for the large-scale production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in amines. Substitution reactions can produce a variety of substituted piperidines .
Scientific Research Applications
1-(3,5-Dimethylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)piperazin-2-one: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(2,5-Dimethylphenyl)piperazine: Another similar compound with a piperazine ring and different substitution pattern.
1-[(3-Methylphenyl)carbonyl]piperidin-4-one: This compound has a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3 |
InChI Key |
RXCAUZLAFWDKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


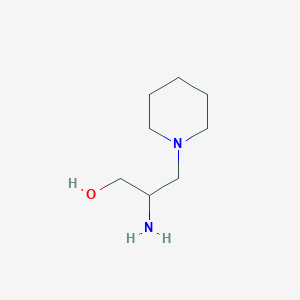

![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)
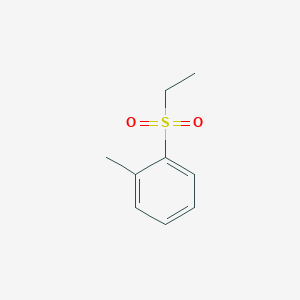

![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)


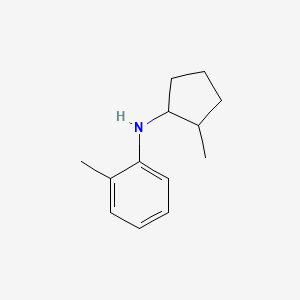
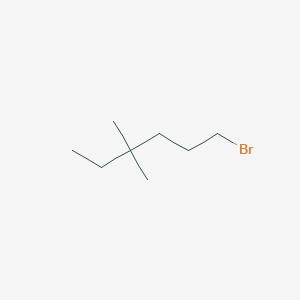
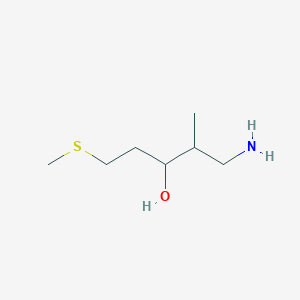
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
